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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B161070

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGIz), a potent
endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGlz,
which is highly unstable under physiological conditions, carbacyclin's enhanced stability
makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling
pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-
depth overview of the physicochemical properties, biological activity, and key experimental
protocols related to Carbacyclin sodium salt.

Physicochemical Properties

Carbacyclin is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the
carboxylic acid group. While specific quantitative data for some physicochemical properties are
not consistently reported in publicly available literature, this section summarizes the known
characteristics.

Data Presentation
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Property Value/iInformation Reference

(52)-5-[(3aS,4R,5R,6aS)-5-
hydroxy-4-[(E,3S)-3-
hydroxyoct-1-

Chemical Name enyl]-3,3a,4,5,6,6a-hexahydro-
1H-pentalen-2-
ylidene]pentanoic acid sodium

salt

Molecular Formula C21H33NaOa

Molecular Weight Approximately 372.48 g/mol

69552-46-1 (for Carbacyclin

free acid)

CAS Number

Appearance White to off-white solid

Soluble in aqueous buffers,
ethanol, and DMSO. Sodium
salts of organic compounds
Solubility may have limited solubility in
DMSO. For aqueous solutions,
a slightly alkaline pH (around
8.0) is recommended for better

stability and solubility.

Stability Hydrolytic Stability: Stability is
pH-dependent. It is generally
more stable in neutral to
slightly alkaline conditions (pH
6-8) and has the potential for
degradation in acidic (pH 1-3)
and basic (pH 9-11)
conditions. The main
degradation pathway in an
agueous environment is
hydrolysis to 6-
ketoprostaglandlin Fla.

Thermal Stability: In solid
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state, it is generally stable at
lower temperatures, with
increased degradation at
higher temperatures (40°C -
80°C). In solution, stability is
dependent on the solvent and
pH. Photostability: There is a
potential for degradation upon
exposure to UV/visible light.
Protection from light is

recommended.

Solid State: Store in a well-
sealed container at -20°C,
protected from moisture and
light. In Solution: Prepare
Storage solutions fresh. For short-term
storage, store in a tightly
sealed vial at -20°C or -80°C
and avoid repeated freeze-

thaw cycles.

Specific experimental pKa
pKa value is not readily available in

the cited literature.

Specific experimental melting
Melting Point point is not readily available in

the cited literature.

Mechanism of Action and Signaling Pathways

Carbacyclin sodium salt exerts its biological effects through two primary signaling pathways:
the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving
the peroxisome proliferator-activated receptor 6 (PPARD).

IP Receptor-Dependent Signhaling Pathway
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The most well-characterized pathway is initiated by the binding of Carbacyclin to the
prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly
couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then
catalyzes the conversion of ATP to cyclic adenosine monophosphate (CAMP). The subsequent
rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates
downstream targets, leading to vasodilation and the inhibition of platelet aggregation.

activates

Carbacyclin
sodium salt

IP Receptor
(GPCR)

catalyzes

conversion activates in Ki
Adenylyl Cyclase Protein Kinase A

------------ @ (PKA)

leads to Inhibition of

Platelet Aggregation

Click to download full resolution via product page

Caption: Carbacyclin IP Receptor Signaling Pathway.

PPARO-Mediated Signaling Pathway

In addition to the IP receptor pathway, Carbacyclin can activate the peroxisome proliferator-
activated receptor & (PPARJ), a nuclear receptor. This pathway is independent of the IP
receptor. Carbacyclin enters the cell and binds to and activates PPARS in the nucleus. The
activated PPARS then forms a heterodimer with the retinoid X receptor (RXR) and binds to
peroxisome proliferator response elements (PPRES) on target genes, thereby modulating their
transcription. This pathway has been linked to the regulation of genes involved in fatty acid
metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.
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Caption: Carbacyclin PPARJ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
biological activity of Carbacyclin sodium salt.

In Vitro Platelet Aggregation Assay (Light Transmission
Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP)
using a light transmission aggregometer.

Workflow for In Vitro Platelet Aggregation Assay
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Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Materials:

Freshly drawn human venous blood

3.2% sodium citrate anticoagulant

e Carbacyclin sodium salt stock solution

o Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

o Phosphate-buffered saline (PBS)

 Light Transmission Aggregometer and cuvettes with stir bars

o Centrifuge

Procedure:

e Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

o Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant
ratio).

o Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room
temperature to obtain PRP.

o Carefully transfer the upper PRP layer to a new tube.

o Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to
obtain PPP.

o Platelet Aggregation Measurement:

o Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108
platelets/mL) using PPP.

o Pre-warm the PRP samples to 37°C.

o Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
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o Add various concentrations of Carbacyclin sodium salt or a vehicle control to the PRP in
the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with
stirring.

o Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration
of 5-10 uM).

o Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

o Data Analysis:

o The percentage of platelet aggregation is calculated relative to the light transmission of
PPP (representing 100% aggregation).

o Plot the percentage of inhibition of aggregation against the logarithm of the Carbacyclin
concentration.

o Determine the ICso value, which is the concentration of Carbacyclin that inhibits platelet
aggregation by 50%.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general method for measuring cAMP accumulation in cultured cells,
such as platelets or vascular smooth muscle cells, using a commercially available ELISA Kkit.

Workflow for cAMP Measurement Assay
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Caption: Workflow for cAMP Measurement Assay.
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Materials:
e Cultured cells (e.g., platelets, vascular smooth muscle cells)
e Cell culture medium
e Carbacyclin sodium salt stock solution
e Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
o Cell lysis buffer (typically provided in the ELISA kit)
o Commercially available cAMP ELISA kit
» Microplate reader
Procedure:
e Cell Culture and Treatment:
o Seed cells in a multi-well plate and grow to the desired confluency.

o Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP
degradation.

o Treat the cells with various concentrations of Carbacyclin sodium salt or a vehicle control
for a defined period (e.g., 10-30 minutes) at 37°C.

e Cell Lysis:
o Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
e CAMP Measurement (ELISA):

o Perform the cAMP ELISA according to the manufacturer's instructions. This typically
involves a competitive binding assay where cAMP in the sample competes with a labeled
CAMP for binding to a specific antibody.

o Add cell lysates and standards to the antibody-coated microplate.
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o Add a cAMP conjugate (e.g., HRP- or AP-conjugated).

o Incubate to allow for competitive binding.

o Wash the plate to remove unbound reagents.

o Add a substrate solution to develop a colorimetric or chemiluminescent signal.

o Stop the reaction (if necessary) and measure the absorbance or luminescence using a
microplate reader.

o Data Analysis:
o Generate a standard curve using the supplied cCAMP standards.
o Calculate the cAMP concentration in the cell lysates based on the standard curve.

o Determine the ECso value of Carbacyclin for cCAMP accumulation by plotting the cAMP
concentration against the log concentration of Carbacyclin.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for
quantifying Carbacyclin sodium salt and separating it from potential degradation products. The
following provides a starting point for method development.

Workflow for Stability-Indicating HPLC Method Development
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Caption: Workflow for Stability-Indicating HPLC Method Development.

Instrumentation:

o HPLC system with a UV detector or mass spectrometer.

+ Data acquisition and processing software.
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Chromatographic Conditions (Starting Point):

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B,
gradually increasing to elute more hydrophobic compounds. The specific gradient profile will
need to be optimized.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 30°C.

o Detection Wavelength: To be determined by UV spectral analysis of Carbacyclin (typically in
the range of 200-220 nm).

Injection Volume: 10 pL.

Method Validation: The developed method should be validated according to the International
Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy,
precision, and robustness.

Conclusion

Carbacyclin sodium salt is a crucial research tool for investigating the prostacyclin signaling
pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical
stability over the endogenous PGIlz allows for more reliable and reproducible experimental
outcomes. This technical guide provides a comprehensive overview of its physicochemical
properties, a detailed understanding of its dual signaling mechanisms through the IP receptor
and PPARJ, and robust, step-by-step protocols for key biological assays. The provided
information is intended to empower researchers, scientists, and drug development
professionals to effectively utilize Carbacyclin sodium salt in their studies and to further
unravel the complexities of prostacyclin biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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